molecular formula C11H8ClNO3 B3024105 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid CAS No. 302949-00-4

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

Cat. No.: B3024105
CAS No.: 302949-00-4
M. Wt: 237.64 g/mol
InChI Key: KIGXAPARJYAEQL-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (CAS: 405923-50-4) is a quinoline derivative with the molecular formula C₁₁H₈ClNO₃ and a molecular weight of 237.64 g/mol . It features a hydroxy group at position 4, a chlorine atom at position 7, and a methyl group at position 8 on the quinoline backbone. Its synthesis typically involves hydrolysis of ethyl ester precursors under acidic conditions, as seen in analogous quinoline derivatives .

Properties

IUPAC Name

7-chloro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO3/c1-5-8(12)3-2-6-9(5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGXAPARJYAEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00303260
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405923-50-4
Record name 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00303260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced quinoline derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It is known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial cell death. Additionally, it can inhibit certain enzymes involved in cancer cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents Molecular Weight (g/mol) Key Properties References
This compound Cl (C7), OH (C4), CH₃ (C8) 237.64 Discontinued; 95% purity; hydroxy group enhances hydrogen bonding
7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (C7), F (C6), NO₂ (C8), cyclopropyl (N1) 356.72 Higher MW; nitro group increases acidity; mp 256–257°C (decomp)
7-Bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Br (C7), CH₃ (C8), O (C4) 280.09 Bromine enhances electrophilicity; synthesized via NaOH hydrolysis
7-Chloro-8-methyl-2-(3-propoxyphenyl)quinoline-4-carboxylic acid Cl (C7), CH₃ (C8), 3-propoxyphenyl (C2) 355.82 Bulky aryl group increases lipophilicity; MW 355.82
3,7-Dichloroquinoline-8-carboxylic acid (Quinclorac) Cl (C3, C7), COOH (C8) 242.06 Herbicidal activity; π–π stacking in crystal structure
5-Chloro-8-methoxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Cl (C5), OCH₃ (C8), CH₃ (N1) 281.69 Methoxy improves solubility; oxo group at C4 stabilizes tautomers

Functional Group Impact on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in the 8-nitro analog () increases acidity and may enhance interactions with bacterial DNA gyrase, a target for quinolone antibiotics . Fluorine at C6 () improves metabolic stability and membrane permeability due to its electronegativity and small size .
  • Aryl rings (e.g., 3-propoxyphenyl in ) increase steric bulk, which may affect binding to hydrophobic pockets in target proteins .
  • Hydrogen-Bonding Motifs:

    • The hydroxy group at C4 in the target compound facilitates hydrogen bonding with biological targets, such as topoisomerase enzymes .
    • Methoxy groups () balance solubility and lipophilicity, critical for oral bioavailability .

Biological Activity

7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid (7-Cl-4-OH-8-Me-QCA) is a heterocyclic compound belonging to the quinoline family, recognized for its diverse biological activities. With a molecular formula of C11H8ClNO3 and a molecular weight of 237.64 g/mol, this compound has attracted attention for its potential therapeutic applications, particularly in oncology and antimicrobial fields.

Chemical Structure and Properties

The structural features of 7-Cl-4-OH-8-Me-QCA include:

  • Chloro group : Enhances biological activity.
  • Hydroxy group : Contributes to solubility and reactivity.
  • Carboxylic acid : Increases interaction with biological targets.

These functional groups play a critical role in the compound's biochemical interactions and therapeutic potential.

Biological Activities

Research indicates that 7-Cl-4-OH-8-Me-QCA exhibits significant biological activities, including:

Activity TypeMechanism of ActionReference
AnticancerInduces apoptosis; inhibits kinase activity
AntimicrobialDisrupts bacterial membranes; inhibits enzyme activity
Enzymatic InhibitionInhibits DNA gyrase; affects cytochrome P450

Anticancer Activity

7-Cl-4-OH-8-Me-QCA has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated its ability to induce cell cycle arrest at the G1 phase and trigger apoptosis in various cancer cell lines, including breast and colon cancers. The compound disrupts mitochondrial function and activates caspases, essential for programmed cell death.

Case Study: Cancer Cell Lines
A study reported that treatment with 7-Cl-4-OH-8-Me-QCA led to a significant reduction in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, indicating its potential as a therapeutic agent in oncology.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacteria. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes necessary for bacterial survival .

Case Study: Antibacterial Efficacy
In laboratory settings, 7-Cl-4-OH-8-Me-QCA demonstrated effective inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity .

The mechanisms by which 7-Cl-4-OH-8-Me-QCA exerts its biological effects are multifaceted:

  • Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, leading to disruption of DNA replication in bacteria.
  • Cell Signaling Modulation : The compound alters kinase activity, impacting various signaling pathways that regulate cellular functions such as proliferation and apoptosis.
  • Metal Ion Interaction : It can form complexes with metal ions, enhancing its biochemical interactions and overall biological activity .

Research Findings

Recent studies have summarized key findings regarding the biological activity of 7-Cl-4-OH-8-Me-QCA:

Study FocusKey Findings
Cancer ResearchInduces apoptosis in MCF-7 cells; inhibits growth
Antimicrobial StudiesEffective against multiple bacterial strains
Mechanistic InsightsInhibits DNA gyrase; alters kinase signaling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid

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